molecular formula C12H16N2O2 B1284946 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol CAS No. 466694-74-6

1-[(4-Aminophenyl)carbonyl]piperidin-4-ol

Cat. No. B1284946
CAS RN: 466694-74-6
M. Wt: 220.27 g/mol
InChI Key: HSFGGKHCUDVMPP-UHFFFAOYSA-N
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Description

“1-[(4-Aminophenyl)carbonyl]piperidin-4-ol” is a compound that belongs to the piperidinol family. It has a CAS Number of 142752-12-3 and a molecular weight of 192.26 . The IUPAC name for this compound is 1-(4-aminophenyl)-4-piperidinol .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The InChI code for “1-[(4-Aminophenyl)carbonyl]piperidin-4-ol” is 1S/C11H16N2O/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13/h1-4,11,14H,5-8,12H2 . The linear formula for this compound is C11H16N2O .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Drug Synthesis and Design

Piperidine derivatives are integral in the design and synthesis of various pharmaceuticals. 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol , with its unique structure, can serve as a precursor or an intermediate in the synthesis of drugs targeting central nervous system disorders, cardiovascular diseases, and more. Its aminophenyl group can be modified to enhance the pharmacokinetic properties of the resulting drugs .

Biological Activity Modulation

The compound’s ability to interact with biological receptors makes it valuable for modifying biological activity. It can be used to study receptor-ligand interactions and to develop new therapeutic agents that can modulate specific pathways within the body, potentially leading to treatments for diseases like cancer or autoimmune disorders .

Chemical Biology and Proteomics

In chemical biology, 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol can be utilized to label proteins or to act as a building block for the synthesis of probes. These probes can help in understanding protein functions and interactions, which is crucial for the investigation of dynamic cellular processes .

Organic Synthesis Methodology

This compound can be employed in the development of new synthetic methodologies. Due to its reactive sites, it can undergo various chemical reactions, such as cyclization or amination, which are fundamental in organic synthesis. Researchers can explore these reactions to create novel piperidine-based compounds with potential applications in different fields .

Pharmacological Research

The pharmacological applications of piperidine derivatives are vast. 1-[(4-Aminophenyl)carbonyl]piperidin-4-ol can be used in pharmacological studies to discover new drugs. Its structure allows for the creation of molecules with potential activity against a range of diseases, from infectious diseases to neurological conditions .

Material Science

In material science, the compound’s structural features can be exploited to create new materials with specific properties. For instance, it could be used to synthesize polymers or coatings with unique characteristics such as enhanced durability or specific interaction with other substances .

Analytical Chemistry

1-[(4-Aminophenyl)carbonyl]piperidin-4-ol: can also play a role in analytical chemistry as a standard or reagent. Its well-defined structure makes it suitable for use in calibration curves or as a reactant in the development of new detection methods for various analytes .

Agricultural Chemistry

Lastly, the compound may find applications in agricultural chemistry, particularly in the synthesis of pesticides or herbicides. Its piperidine moiety can be tailored to interact with biological targets in pests, providing a basis for developing new, more effective agricultural chemicals .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335, and precautionary statements include P261-P305+P351+P338 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

properties

IUPAC Name

(4-aminophenyl)-(4-hydroxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-10-3-1-9(2-4-10)12(16)14-7-5-11(15)6-8-14/h1-4,11,15H,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFGGKHCUDVMPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588611
Record name (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Aminophenyl)carbonyl]piperidin-4-ol

CAS RN

466694-74-6
Record name (4-Aminophenyl)(4-hydroxypiperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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